molecular formula C20H15ClN2O B1244518 6-(4-Chlorophenyl)-7-(4-pyridylmethylene)-5,6-dihydroindolizine-8(7H)-one

6-(4-Chlorophenyl)-7-(4-pyridylmethylene)-5,6-dihydroindolizine-8(7H)-one

Cat. No.: B1244518
M. Wt: 334.8 g/mol
InChI Key: OMGJLQMHGRFTAP-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MR-20492 is a synthetic compound belonging to the class of indolizinone derivatives It is known for its potent inhibitory action on human aromatase, an enzyme crucial for the biosynthesis of estrogen

Chemical Reactions Analysis

Types of Reactions

MR-20492 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in cyclization reactions, as demonstrated in its synthesis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, tetrabutyl hydrogensulfate, and dichloromethane.

    Cyclization Reactions: Reagents such as acetic acid, tetrahydrofuran, triethylamine, ethyl chloroformate, pyrrolidine, and phosphorus oxychloride are used.

Major Products

The major products formed from these reactions include various indolizinone derivatives, which are structurally similar to MR-20492 and exhibit similar biological activities.

Scientific Research Applications

Mechanism of Action

MR-20492 exerts its effects by inhibiting the activity of human aromatase, an enzyme responsible for converting androgens to estrogens. It fits into an extrahydrophobic pocket within the active site of aromatase, thereby blocking the enzyme’s activity . This inhibition reduces the production of estrogen, which is beneficial in treating estrogen-dependent cancers.

Properties

Molecular Formula

C20H15ClN2O

Molecular Weight

334.8 g/mol

IUPAC Name

(7Z)-6-(4-chlorophenyl)-7-(pyridin-4-ylmethylidene)-5,6-dihydroindolizin-8-one

InChI

InChI=1S/C20H15ClN2O/c21-16-5-3-15(4-6-16)18-13-23-11-1-2-19(23)20(24)17(18)12-14-7-9-22-10-8-14/h1-12,18H,13H2/b17-12-

InChI Key

OMGJLQMHGRFTAP-ATVHPVEESA-N

Isomeric SMILES

C1C(/C(=C/C2=CC=NC=C2)/C(=O)C3=CC=CN31)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C(C(=CC2=CC=NC=C2)C(=O)C3=CC=CN31)C4=CC=C(C=C4)Cl

Synonyms

chlorophenyl-pyridylmethylenetetrahydro-indolizinone
chlorophenylpyridylmethylenetetrahydroindolizinone
MR 20492
MR-20492
MR20492

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.